molecular formula C10H12FNO B14838884 3-Cyclopropoxy-6-ethyl-2-fluoropyridine

3-Cyclopropoxy-6-ethyl-2-fluoropyridine

Cat. No.: B14838884
M. Wt: 181.21 g/mol
InChI Key: IPMQZUMPVKFPEQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-Cyclopropoxy-6-ethyl-2-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or cyclopropoxy positions using nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

3-Cyclopropoxy-6-ethyl-2-fluoropyridine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Fluorinated pyridines are often used in the development of radiolabeled compounds for imaging studies.

    Medicine: Fluorinated compounds, including this compound, are explored for their potential as pharmaceutical agents.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-ethyl-2-fluoropyridine depends on its specific application. In biological systems, fluorinated pyridines can interact with molecular targets such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity for these targets. Additionally, the cyclopropoxy and ethyl groups can modulate the compound’s overall pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

3-Cyclopropoxy-6-ethyl-2-fluoropyridine can be compared with other fluorinated pyridines, such as:

The uniqueness of this compound lies in its combination of substituents, which can impart distinct chemical and biological properties compared to other fluorinated pyridines .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-cyclopropyloxy-6-ethyl-2-fluoropyridine

InChI

InChI=1S/C10H12FNO/c1-2-7-3-6-9(10(11)12-7)13-8-4-5-8/h3,6,8H,2,4-5H2,1H3

InChI Key

IPMQZUMPVKFPEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)OC2CC2)F

Origin of Product

United States

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